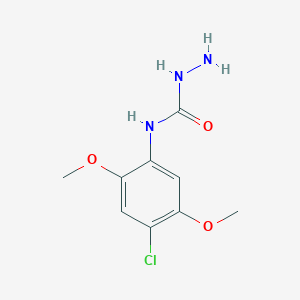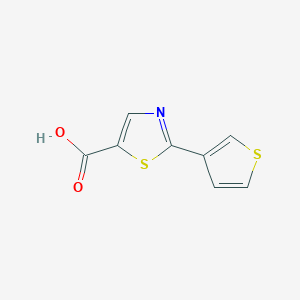
4-(1-Azepanyl)-3-methylaniline
Vue d'ensemble
Description
4-(1-Azepanyl)-3-methylaniline, also known as 4-AMMA, is an organic compound with a molecular weight of 159.22 g/mol. It is an aromatic heterocyclic compound with a five-membered ring structure, consisting of three carbon atoms, one nitrogen atom, and one nitrogen atom. 4-AMMA is a white crystalline solid at room temperature, with a melting point of 134-135°C. It is insoluble in water but soluble in organic solvents. 4-AMMA has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and dyes, and has been studied for its biological and physiological effects.
Applications De Recherche Scientifique
Analytical Chemistry Applications
This compound may serve as a reagent or intermediate in analytical chemistry applications. Its structural properties could make it suitable for use in chromatography or mass spectrometry, aiding in the separation and identification of complex mixtures .
Medicinal Chemistry Research
“4-(1-Azepanyl)-3-methylaniline” could be used in medicinal chemistry research as a building block for the synthesis of various pharmaceutical compounds. Its structural framework allows for the creation of diverse bioactive molecules that could lead to new drug discoveries .
Biotechnological Research
In biotechnology, this compound might be used in proteomics research, where it could play a role in the study of proteins and peptides. Its unique structure could be beneficial in understanding protein interactions and functions .
Material Science Development
“4-(1-Azepanyl)-3-methylaniline” may find applications in material science, particularly in the development of new materials with specific properties. Its molecular structure could be key in designing polymers or other advanced materials with desired characteristics .
Industrial Applications
The compound’s properties may be exploited in various industrial applications, such as the synthesis of dyes, resins, or other specialty chemicals. Its versatility in reactions could make it a valuable component in industrial manufacturing processes .
Environmental Science Research
Research in environmental science could utilize “4-(1-Azepanyl)-3-methylaniline” to study the fate and transport of similar organic compounds in the environment. Understanding its behavior could inform strategies to mitigate the impact of related compounds on ecosystems .
Propriétés
IUPAC Name |
4-(azepan-1-yl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-10-12(14)6-7-13(11)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEQNDCOLFPMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Amino-1-[4-(difluoromethoxy)phenyl]urea](/img/structure/B1523111.png)






amine](/img/structure/B1523125.png)

![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1523128.png)


